2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
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Overview
Description
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a suitable diketone. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and morpholine intermediates under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain high standards of production.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or morpholine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-one: Lacks the morpholine ring, which may affect its solubility and bioavailability.
1-(2,2-dimethylmorpholin-4-yl)ethan-1-one: Lacks the pyrazole ring, which may reduce its ability to interact with certain molecular targets.
Uniqueness
The presence of both the pyrazole and morpholine rings in 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one makes it unique, as it combines the beneficial properties of both structures. This dual functionality can enhance its effectiveness in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUMYMFDAXFQHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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